molecular formula C18H20N2O2 B6115171 2-methyl-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

2-methyl-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B6115171
M. Wt: 296.4 g/mol
InChI Key: KNKDTMISKSLNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as MMPEP and has been extensively studied for its potential use in the treatment of neurological disorders. MMPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has shown promising results in preclinical studies.

Mechanism of Action

MMPEP is a selective antagonist of the 2-methyl-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide receptor, which is a type of glutamate receptor that is involved in various neurological processes such as learning and memory, anxiety, and pain. By blocking the activation of 2-methyl-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, MMPEP reduces the excitability of neurons and modulates the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
MMPEP has been shown to have several biochemical and physiological effects in animal models. It reduces the levels of glutamate in the brain, which is an excitatory neurotransmitter that is involved in various neurological processes. MMPEP also increases the levels of GABA, which is an inhibitory neurotransmitter that reduces the excitability of neurons. Additionally, MMPEP has been shown to reduce the levels of oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

MMPEP has several advantages for lab experiments. It is a highly selective antagonist of the 2-methyl-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide receptor, which reduces the risk of off-target effects. MMPEP is also stable and can be easily synthesized in large quantities. However, one limitation of MMPEP is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of MMPEP. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. MMPEP has also been shown to have potential as an analgesic and could be studied further for its pain-relieving properties. Additionally, the development of more soluble forms of MMPEP could improve its efficacy and ease of administration in vivo.

Synthesis Methods

The synthesis of MMPEP involves a series of chemical reactions starting from 4-methylacetanilide. The first step involves the conversion of 4-methylacetanilide to 4-methylphenylhydrazine, which is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-methylphenyl)hydrazinecarboxylate. The final step involves the reaction of ethyl 2-(4-methylphenyl)hydrazinecarboxylate with 2-methylbenzoyl chloride to form MMPEP.

Scientific Research Applications

MMPEP has been extensively studied for its potential use in the treatment of neurological disorders such as Fragile X syndrome, autism, and schizophrenia. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. MMPEP has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome. Similarly, MMPEP has also been shown to improve social behavior in animal models of autism and reduce psychosis-like behavior in animal models of schizophrenia.

properties

IUPAC Name

2-methyl-N-[1-(4-methylanilino)-1-oxopropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-8-10-15(11-9-12)20-17(21)14(3)19-18(22)16-7-5-4-6-13(16)2/h4-11,14H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKDTMISKSLNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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